Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-
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Overview
Description
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- is a complex organic compound with a unique structure that combines elements of benzodioxin, benzothieno, and pyrimidin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin and benzothieno rings, followed by their fusion with the pyrimidin ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile
- 1,4-Benzodioxin, 2,3-dihydro-
- Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-
Uniqueness
Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo1benzothieno[2,3-d]pyrimidin-2-yl]thio]- stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H13N3O3S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C20H13N3O3S2/c21-7-10-27-20-22-18-17(13-3-1-2-4-16(13)28-18)19(24)23(20)12-5-6-14-15(11-12)26-9-8-25-14/h1-6,11H,8-10H2 |
InChI Key |
YKJSNFKNJWXCSP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C4=C(N=C3SCC#N)SC5=CC=CC=C54 |
Origin of Product |
United States |
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